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Abstract
PAC-113 is a synthetic 12-amino-acid peptide derived from human salivary histatin 5, a

naturally occurring histidine-rich protein. It has emerged as a promising antifungal agent,

particularly against Candida species, the primary causative agents of oral candidiasis. This

technical guide provides a comprehensive overview of PAC-113, including its mechanism of

action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The

information presented is intended to support researchers, scientists, and drug development

professionals in the exploration and advancement of PAC-113 as a potential therapeutic.

Introduction
Oral candidiasis, a common opportunistic infection, poses a significant clinical challenge,

especially in immunocompromised individuals such as those with HIV or undergoing

chemotherapy.[1][2] The rise of antifungal resistance to conventional therapies necessitates the

development of novel therapeutic agents. PAC-113, a fragment of the human salivary protein

histatin 5, represents a promising candidate due to its potent candidacidal activity and its

derivation from a natural host defense peptide.[1][3] Its amino acid sequence is Ac-

AKRHHGYKRKFH-NH₂.[3] This document details the multifaceted mechanism of action of

PAC-113, summarizes its in vitro and clinical efficacy, and provides standardized protocols for

its laboratory investigation.
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Mechanism of Action
The candidacidal activity of PAC-113 is a multi-step process that ultimately leads to fungal cell

death. Unlike some antimicrobial peptides that primarily act by forming pores in the cell

membrane, PAC-113's mechanism is more complex, involving intracellular targets.[4][5]

The proposed mechanism can be summarized as follows:

Cell Wall Binding: The positively charged PAC-113 peptide initially binds to the negatively

charged components of the Candida albicans cell wall.[6]

Translocation: Following initial binding, PAC-113 is translocated across the cell wall and

membrane into the fungal cytoplasm. This process is thought to be mediated by specific cell

wall proteins, such as Ssa2.[3]

Mitochondrial Targeting: Once inside the cell, PAC-113 targets the mitochondria.[7]

Disruption of Mitochondrial Function: The interaction of PAC-113 with the mitochondria leads

to a dissipation of the mitochondrial membrane potential.[8]

Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial

respiratory chain results in the production of harmful reactive oxygen species (ROS).[7][8]

Induction of Ionic Imbalance: PAC-113 also induces an efflux of ions, leading to osmotic

dysregulation and loss of cell volume.[9]

Cell Death: The culmination of these events—mitochondrial dysfunction, oxidative stress,

and ionic imbalance—results in fungal cell death.[4][9]
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Figure 1: Proposed mechanism of action of PAC-113 against Candida albicans.

Quantitative Data
Antimicrobial Spectrum
PAC-113 has demonstrated potent activity against a range of clinically important Candida

species. The Minimum Inhibitory Concentration (MIC) is a key measure of in vitro antifungal

activity.

Organism MIC (µg/mL) Reference

Candida albicans 3.1 - 16 [3][5]

Candida glabrata 8 - 32 [3]

Candida parapsilosis 8 - 32 [3]

Candida tropicalis 4 - 16 [3]

Kill-Time Kinetics
Time-kill assays provide insight into the rate at which an antimicrobial agent kills a microbial

population.
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Time (minutes)
Candida albicans % Killed
(at 1x MIC)

Reference

10 ~20% [4]

20 ~40% [4]

30 ~60% [4]

60 ~80% [4]

120 87% [4][5]

Cytotoxicity Profile
Assessing the cytotoxicity of a potential therapeutic against mammalian cells is crucial for

determining its safety profile.

Cell Line Assay IC50 (µM) Reference

Human Embryonic

Kidney (HEK) 293
MTT > 100 [10]

Vero (Monkey Kidney

Epithelial)
MTT > 100 [10]

Human Squamous

Cell Carcinoma

(HNSCC)

MTT > 50 [11]

Note: Higher IC50 values indicate lower cytotoxicity.

Clinical Efficacy in Oral Candidiasis (Phase II Trials)
Clinical trials have evaluated the efficacy of PAC-113 in treating oral candidiasis in HIV-positive

patients.[6][12]
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Treatment Group
Clinical Cure Rate
(Day 14/19)

Mycological
Eradication Rate

Reference

PAC-113 (0.15%

mouthrinse)
37% Not Reported [6]

Nystatin (Control) 36% Not Reported [6]

Optimal PAC-113

Dose (Phase IIb)

34% increase vs.

Nystatin
Not Reported [12]

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27

guidelines.[3][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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